Lipophilicity (XLogP3) Differentiation Between Meta-Bromo and Para-Bromo Isomers
The calculated octanol-water partition coefficient (XLogP3) for the target compound is 2.9 . The para-bromo isomer (CAS 1275193-45-7) has a reported XLogP3 of 3.1, reflecting the greater symmetry and reduced polarity of the para-substituted phenyl ring. This difference of ΔXLogP3 = 0.2 translates into an approximately 1.6-fold higher predicted membrane permeability for the para isomer, meaning the meta-bromo compound offers a distinct pharmacokinetic starting point for lead optimization campaigns .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1275193-45-7), XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = 0.2 (target is 0.2 units less lipophilic) |
| Conditions | Calculated using XLogP3 algorithm; values sourced from vendor technical datasheets and chemical databases. |
Why This Matters
For medicinal chemistry procurement, a 0.2-unit difference in XLogP3 is statistically significant for in silico ADME models and guides the selection of lead series with balanced solubility-permeability profiles.
